molecular formula C10H12F2N2O B12253479 1-(2,3-Difluorophenyl)-3-propylurea

1-(2,3-Difluorophenyl)-3-propylurea

Cat. No.: B12253479
M. Wt: 214.21 g/mol
InChI Key: FYOSCDNBRWHWHZ-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)-3-propylurea is a fluorinated urea derivative characterized by a 2,3-difluorophenyl group attached to the urea backbone via a nitrogen atom, with a propyl chain at the opposing terminal nitrogen. Urea derivatives are widely studied for their biological activity, particularly in medicinal chemistry, where fluorination often enhances metabolic stability, lipophilicity, and target binding affinity .

Properties

Molecular Formula

C10H12F2N2O

Molecular Weight

214.21 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-3-propylurea

InChI

InChI=1S/C10H12F2N2O/c1-2-6-13-10(15)14-8-5-3-4-7(11)9(8)12/h3-5H,2,6H2,1H3,(H2,13,14,15)

InChI Key

FYOSCDNBRWHWHZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=C(C(=CC=C1)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-Difluorophenyl)-3-propylurea typically involves the reaction of 2,3-difluoroaniline with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)-3-propylurea undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3-Difluorophenyl)-3-propylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2,3-Difluorophenyl)-3-propylurea and related fluorinated compounds:

Compound Structure Key Features Biological Relevance References
1-(2,3-Difluorophenyl)-3-propylurea Urea backbone with 2,3-difluorophenyl and propyl groups Simple urea derivative; fluorination may enhance bioavailability and stability Potential kinase inhibitor or antidiabetic Inferred
3-[3-(Dimethylamino)propyl]-1-phenylurea () Urea with phenyl and dimethylamino-propyl substituents Contains a tertiary amine; no fluorination Unclassified hazards; unstudied toxicology
Goxalapladib () 1,8-Naphthyridine core with 2,3-difluorophenyl and trifluoromethyl groups Complex polycyclic structure; multiple fluorinated motifs Atherosclerosis treatment (Phase II trials)
EP 4 374 877 A2 derivatives () Pyrrolo-pyridazine carboxamides with 2,3-difluorophenylmethyl groups Heterocyclic core with additional fluorinated and alkyl substituents Anticancer or anti-inflammatory candidates

Key Observations:

  • Structural Complexity : Unlike Goxalapladib or the pyrrolo-pyridazine derivatives in EP 4 374 877 A2, 1-(2,3-Difluorophenyl)-3-propylurea lacks a heterocyclic core, which may limit its target specificity but improve synthetic accessibility.
  • Fluorination Impact : The 2,3-difluorophenyl group is a common feature across all compounds, suggesting its role in enhancing binding interactions (e.g., via halogen bonding) or metabolic resistance.

Pharmacological and Physicochemical Properties

Bioactivity

  • Goxalapladib () demonstrates potent inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), a target in atherosclerosis, due to its trifluoromethyl and naphthyridine motifs .
  • 1-(2,3-Difluorophenyl)-3-propylurea: While direct data are absent, its urea backbone is associated with kinase inhibition (e.g., RAF or EGFR inhibitors). Fluorination may improve target engagement compared to non-fluorinated ureas.

Physicochemical Comparison

Parameter 1-(2,3-Difluorophenyl)-3-propylurea Goxalapladib EP 4 374 877 A2 Derivatives
Molecular Weight ~214 g/mol (estimated) 718.80 g/mol 500–600 g/mol (e.g., m/z 598 )
LogP (Predicted) ~2.5–3.0 ~6.2 ~3.5–4.5
Solubility Moderate (urea backbone) Low (lipophilic) Variable (depends on substituents)

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